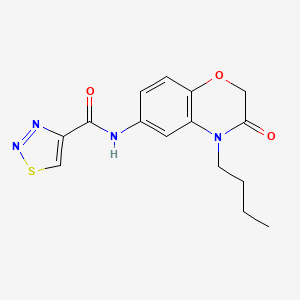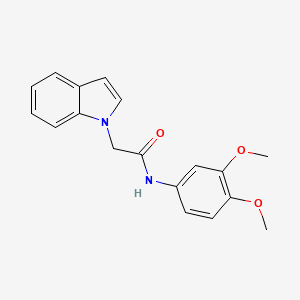![molecular formula C14H17N3O2 B4503239 2,2-dimethyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B4503239.png)
2,2-dimethyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Vue d'ensemble
Description
2,2-dimethyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.132076794 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research indicates that derivatives of 1,3,4-oxadiazole, a related class to 2,2-dimethyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide, possess significant antibacterial properties. Tumosienė et al. (2012) synthesized a series of azole derivatives showing good antibacterial activity against Rhizobium radiobacter, highlighting the potential of these compounds in combating bacterial infections (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).
Antiepileptic Properties
Compounds synthesized from limonene and citral, incorporating 1,3,4-oxadiazole, were studied by Rajak et al. (2013) for their anticonvulsant activities. These novel series demonstrated significant antiepileptic effects in various models, highlighting the potential of oxadiazole derivatives in epilepsy treatment (Rajak, Thakur, Singh, Raghuvanshi, Sah, Veerasamy, Sharma, Pawar, & Kharya, 2013).
Antimicrobial and Antitubercular Agents
A series of 1,3,4-oxadiazole analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. Ahsan et al. (2011) reported that these compounds adhere to the Lipinski "Rule of five," indicating their potential as oral bioavailable drugs or leads for antimicrobial and antitubercular screening. Some compounds showed pronounced activity against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis (Ahsan, Samy, Khalilullah, Nomani, Saraswat, Gaur, & Singh, 2011).
Cancer Treatment
The derivative of myricetin isolated from Mimosa pudica was studied by Jose et al. (2016) for its anticancer activity. The compound showed significant anti-proliferative effects against human lung adenocarcinoma and erythroleukemic cell lines, as well as in vivo anticancer activity, suggesting its potential in cancer treatment (Jose, Dhanya, Haridas, Kumar, Jayaraman, Variyar, & Sudhakaran, 2016).
Orientations Futures
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound, with its unique structure, could be a valuable subject for future research in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-15-12(19-17-9)10-6-5-7-11(8-10)16-13(18)14(2,3)4/h5-8H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONYFMRGKPGXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[5-({[2-(2-pyridinyloxy)ethyl]amino}methyl)-2-furyl]phenyl}ethanol](/img/structure/B4503157.png)
![1-benzyl-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4503170.png)
![methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate](/img/structure/B4503178.png)
![2-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4503179.png)
![N-(1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4503196.png)
![3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4503198.png)
methanone](/img/structure/B4503203.png)


![1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile](/img/structure/B4503215.png)

![N-(1-benzylpiperidin-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4503226.png)

![N-[3-(4-tert-butylbenzoyl)phenyl]-1-methyl-3-piperidinecarboxamide](/img/structure/B4503250.png)
